4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)-N-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)-N-methylaniline is a heterocyclic compound that features an imidazo[1,2-a]pyridine core substituted with an iodine atom at the 6-position and an N-methyl aniline group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)-N-methylaniline typically involves the formation of the imidazo[1,2-a]pyridine core followed by iodination and subsequent functionalization with the N-methyl aniline group. One common approach is the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone, followed by iodination using iodine or an iodine-containing reagent .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors for the cyclization and iodination steps, as well as automated systems for the final functionalization step to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)-N-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups present in the molecule.
Substitution: The iodine atom at the 6-position can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)-N-methylaniline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)-N-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the imidazo[1,2-a]pyridine core play crucial roles in binding to these targets, potentially inhibiting or modulating their activity . The exact pathways involved depend on the specific application and target of interest.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromoimidazo[1,2-a]pyridine: Similar in structure but with a bromine atom instead of iodine.
N-(Pyridin-2-yl)amides: These compounds share the pyridine core but differ in their functional groups.
6-Substituted Imidazo[1,2-a]pyridine Derivatives: These compounds have various substituents at the 6-position, affecting their chemical and biological properties.
Uniqueness
4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)-N-methylaniline is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new chemical entities with specific desired properties .
Eigenschaften
CAS-Nummer |
683768-16-3 |
---|---|
Molekularformel |
C14H12IN3 |
Molekulargewicht |
349.17 g/mol |
IUPAC-Name |
4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N-methylaniline |
InChI |
InChI=1S/C14H12IN3/c1-16-12-5-2-10(3-6-12)13-9-18-8-11(15)4-7-14(18)17-13/h2-9,16H,1H3 |
InChI-Schlüssel |
CDORLHFBTIAZBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.